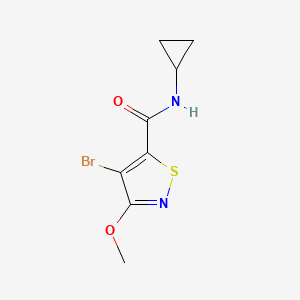![molecular formula C16H20N2O B7092396 2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide](/img/structure/B7092396.png)
2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide typically involves the reaction of 1-methylindole with appropriate reagents to introduce the butanamide moiety. One common method involves the use of phenylhydrazine hydrochloride and methanesulfonic acid under reflux conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-methylindole: A precursor in the synthesis of 2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
2-methylidene-N-[2-(1-methylindol-3-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-4-12(2)16(19)17-10-9-13-11-18(3)15-8-6-5-7-14(13)15/h5-8,11H,2,4,9-10H2,1,3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFONXKNYCRPLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)NCCC1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
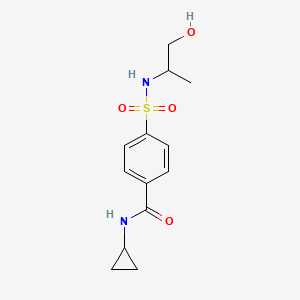
![(3,5-dimethyl-4H-1,2-oxazol-5-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7092316.png)
![4-[(3S,4R)-3,4-difluoropyrrolidine-1-carbonyl]-N-(2-hydroxypropyl)benzenesulfonamide](/img/structure/B7092318.png)
![2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-(3-methylbut-2-enyl)propanamide](/img/structure/B7092329.png)
![2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-propan-2-yloxypropanamide](/img/structure/B7092335.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-cyclopropyl-3-hydroxypropanamide](/img/structure/B7092342.png)
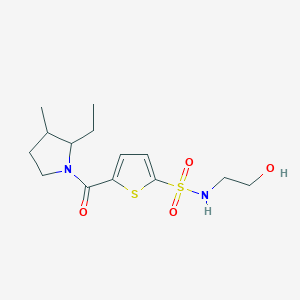
![2-[(4-chlorophenyl)sulfonylamino]-N-[(1S)-2,2-dimethylcyclopropyl]-3-hydroxypropanamide](/img/structure/B7092364.png)
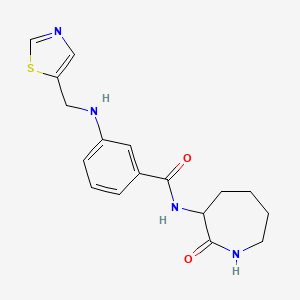
![2-[(4-chlorophenyl)sulfonylamino]-3-hydroxy-N-pent-4-en-2-ylpropanamide](/img/structure/B7092382.png)
![N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7092383.png)
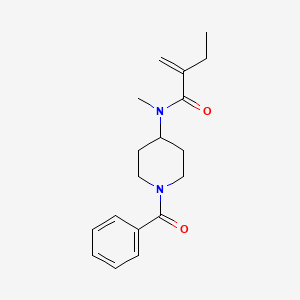
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-[5-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl]methanone](/img/structure/B7092419.png)
